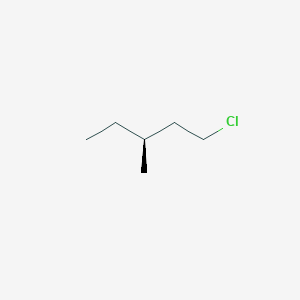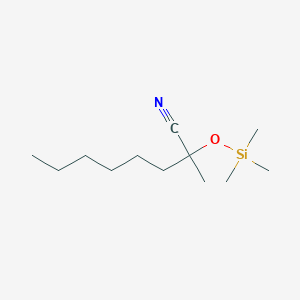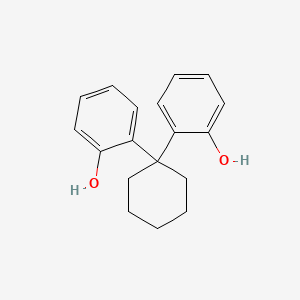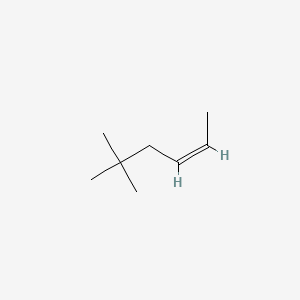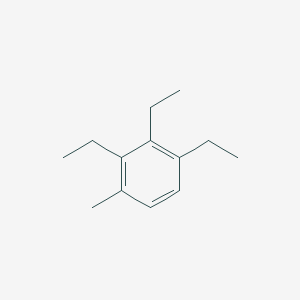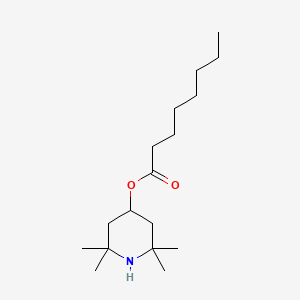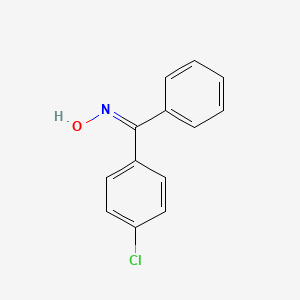
Benzophenone, 4-chloro-, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzophenone, 4-chloro-, oxime: is an organic compound that belongs to the class of oximes. It is derived from benzophenone, a widely used chemical in various industries. The addition of a chloro group at the 4-position and the oxime functional group makes this compound unique and valuable for specific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Formation of Oxime: Benzophenone, 4-chloro-, oxime can be synthesized by reacting 4-chlorobenzophenone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium hydroxide.
Beckmann Rearrangement: Another method involves the Beckmann rearrangement, where the oxime is converted to an amide using acidic conditions.
Industrial Production Methods: Industrial production often employs the Beckmann rearrangement due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzophenone, 4-chloro-, oxime can undergo oxidation reactions to form corresponding nitriles or amides.
Reduction: Reduction of the oxime group can lead to the formation of amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Amides: Formed through Beckmann rearrangement.
Nitriles: Result from oxidation reactions.
Substituted Derivatives: Various products depending on the nucleophile used in substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Amides: Benzophenone, 4-chloro-, oxime is used in the synthesis of amides through the Beckmann rearrangement.
Ligand in Coordination Chemistry: The oxime group can act as a ligand, forming complexes with metal ions.
Biology and Medicine:
Photophysical Probes: Benzophenone derivatives are used as photophysical probes to study peptide-protein interactions.
Drug Development: The compound’s derivatives are explored for potential therapeutic applications.
Industry:
Polymer Production: Used in the production of polymers such as Nylon 6 through the Beckmann rearrangement of cyclohexanone oxime.
Agricultural Chemicals: Employed in the synthesis of fungicides and herbicides.
Mecanismo De Acción
The primary mechanism of action for Benzophenone, 4-chloro-, oxime involves the Beckmann rearrangement . In this reaction, the oxime group is converted to an amide under acidic conditions. The mechanism includes the following steps :
Protonation: The oxime oxygen is protonated by an acid.
Migration: An alkyl or aryl group migrates from the carbon to the nitrogen, forming a nitrilium ion.
Solvolysis: The nitrilium ion is attacked by water, leading to the formation of an amide.
Comparación Con Compuestos Similares
Benzophenone Oxime: Lacks the chloro group, making it less reactive in substitution reactions.
4-Chlorobenzophenone: Lacks the oxime group, limiting its applications in amide synthesis.
Cyclohexanone Oxime: Used in the production of Nylon 6, similar to Benzophenone, 4-chloro-, oxime.
Uniqueness:
- The presence of both the chloro and oxime groups in this compound makes it versatile for various chemical reactions and applications. Its ability to undergo Beckmann rearrangement efficiently is a significant advantage .
Propiedades
Número CAS |
38032-14-3 |
|---|---|
Fórmula molecular |
C13H10ClNO |
Peso molecular |
231.68 g/mol |
Nombre IUPAC |
(NZ)-N-[(4-chlorophenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C13H10ClNO/c14-12-8-6-11(7-9-12)13(15-16)10-4-2-1-3-5-10/h1-9,16H/b15-13- |
Clave InChI |
NIMKUYDSEKAHMG-SQFISAMPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N/O)/C2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


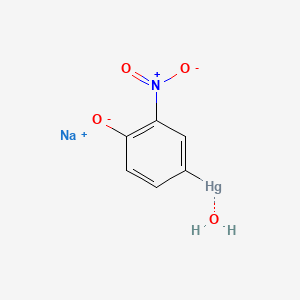
![Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1)](/img/structure/B14658974.png)
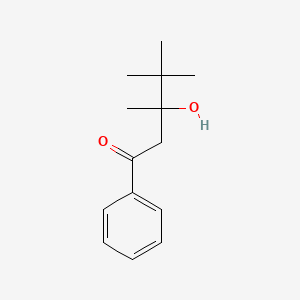
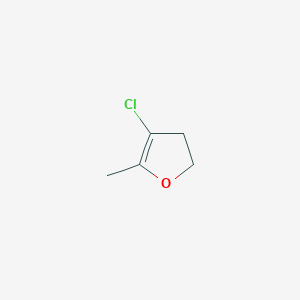
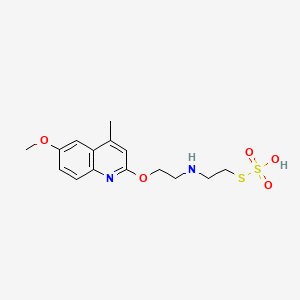
![1-[4-Bromo-3-(trifluoromethyl)phenyl]-2-[4-[2-(diethylamino)ethylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14658991.png)

